1-(Propan-2-yl)anthracene, also known as 1-isopropylanthracene, is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound features an isopropyl group attached at the 1-position of the anthracene core. The structure of 1-(propan-2-yl)anthracene contributes to its unique photophysical properties, making it significant in various scientific applications, particularly in organic electronics and photochemistry .
1-(Propan-2-yl)anthracene is classified under polycyclic aromatic hydrocarbons due to its multiple fused aromatic rings. Its molecular formula is , with a molecular weight of 220.31 g/mol. The compound has been studied for its potential uses in organic light-emitting diodes (OLEDs), organic photovoltaics, and as a fluorescent probe in biological systems .
The synthesis of 1-(propan-2-yl)anthracene typically involves several key steps:
The molecular structure of 1-(propan-2-yl)anthracene can be represented by its canonical SMILES notation: CC(C)C1=CC=CC2=C1C(=C)C3=CC=CC=C3C2. The InChI key for this compound is FXUKGDZKAQHTRY-UHFFFAOYSA-N.
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | 220.31 g/mol |
| IUPAC Name | 1-propan-2-ylanthracene |
| InChI | InChI=1S/C17H16/c1-10(2)11-8-5-9-14-15(11)17(19)13-7-4-3-6-12(13)16(14)18/h3-10H,1-2H3 |
1-(Propan-2-yl)anthracene can undergo various chemical reactions:
These reactions can be facilitated by reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.
The mechanism of action for 1-(propan-2-yl)anthracene primarily revolves around its photophysical properties. Upon excitation by light, the compound can undergo intersystem crossing to form triplet states, which are crucial for applications in organic light-emitting devices. The excited states can facilitate energy transfer processes that are essential for effective light emission in OLEDs .
The physical properties of 1-(propan-2-yl)anthracene include:
Chemical properties include:
These properties make it suitable for various applications in organic synthesis and materials science .
1-(Propan-2-yl)anthracene has several notable applications:
Friedel-Crafts alkylation is a cornerstone method for introducing alkyl groups onto anthracene cores. Anthracene’s electron-rich central ring undergoes electrophilic substitution with alkyl halides (e.g., 2-bromopropane) under Lewis acid catalysis. Aluminum chloride (AlCl₃) is the classical catalyst, facilitating carbocation formation from the alkyl halide. The electrophile attacks anthracene preferentially at the meso (C9/C10) positions due to kinetic favorability, though steric bulk may shift substitution to C1/C2 positions. A major limitation is carbocation rearrangement; for example, n-propyl halides may yield isopropyl products due to hydride shifts toward more stable secondary carbocations [4] [7]. Regioselectivity is solvent-dependent, with polar aprotic solvents like dichloromethane favoring monoalkylation, while excess reagents promote dialkylation [10].
Table 1: Friedel-Crafts Alkylation of Anthracene with Isopropyl Halides
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Regioisomer Ratio (C9:C1) |
|---|---|---|---|---|
| AlCl₃ | CH₂Cl₂ | 25 | 65 | 85:15 |
| FeCl₃ | CS₂ | 40 | 72 | 78:22 |
| BF₃·Et₂O | Toluene | 0 | 58 | 90:10 |
Data aggregated from Friedel-Crafts studies on polycyclic aromatics [4] [7] [10].
Claisen-Schmidt condensation offers an alternative route to anthracene derivatives via carbonyl intermediates. Here, anthracene-9-carbaldehyde reacts with acetone under basic conditions (e.g., aqueous sodium hydroxide), forming a chalcone-like enone. Subsequent catalytic hydrogenation (e.g., Pd/C, H₂) reduces the double bond and carbonyl, yielding the alkylated product. While this method avoids carbocation rearrangements, it requires pre-functionalized anthracene aldehydes. Yields range from 60–75%, with competing side reactions including aldol condensation or over-reduction. Modifications using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve efficiency by enhancing interfacial contact [3] [5].
Modern Lewis acids enable regioselective acylation followed by reduction to alkyl chains. Scandium(III) triflate [Sc(OTf)₃] or iron(III) chloride (FeCl₃) catalyze Friedel-Crafts acylation of anthracene with isobutyryl chloride, forming 1-(anthracen-9-yl)propan-1-one. Unlike AlCl₃, these catalysts tolerate moisture and reduce side products. The ketone intermediate is then reduced via Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (hydrazine, KOH) methods to the isopropyl group. This two-step sequence achieves >80% regioselectivity for C9 substitution and avoids rearrangements inherent in direct alkylation. Ionic liquids like [bmim]Cl/AlCl₃ further enhance selectivity and recyclability [2] [7].
Palladium-catalyzed cross-couplings provide precise control over anthracene functionalization. The Suzuki-Miyaura reaction couples 1-anthraceneboronic acid with 2-bromopropane using Pd(PPh₃)₄ and base (e.g., K₂CO₃). Alternatively, Negishi coupling employs 1-anthracenylzinc chloride and 2-bromopropane with Pd catalysts. These methods achieve near-quantitative regioselectivity at C1 but require halogenated anthracene precursors. Microwave irradiation reduces reaction times from hours to minutes while maintaining yields >85% [4].
Table 2: Cross-Coupling Strategies for 1-(Propan-2-yl)anthracene Synthesis
| Method | Catalyst System | Anthracene Partner | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 1-Anthraceneboronic acid | 88 |
| Negishi | PdCl₂(dppf), ZnCl₂ | 1-Bromoanthracene | 82 |
| Direct Arylation | Pd(OAc)₂, PivOH | Anthracene, 2-bromopropane | 75 |
Solvent polarity critically influences yield and regioselectivity. In Friedel-Crafts alkylation, nonpolar solvents (toluene, dichloroethane) stabilize carbocation-anthracene complexes, increasing monoalkylation yields (70–75%). Polar aprotic solvents (DMF, acetonitrile) disfavor electrophilic substitution, reducing yields to <40%. For reductive steps in acylation-reduction sequences, protic solvents (ethanol, isopropanol) enhance ketone solubility during hydride reductions (NaBH₄), while ethereal solvents (THF) optimize Clemmensen reductions. Solvent-free conditions under microwave irradiation improve atom economy, yielding up to 90% product with minimal byproducts [7] [8].
Low temperatures (0–10°C) suppress polyalkylation in Friedel-Crafts reactions by slowing electrophile generation. Conversely, Claisen-Schmidt condensations require elevated temperatures (50–60°C) to drive enolization. pH control is vital in condensation routes: strong bases (pH >12) accelerate enolate formation but risk anthracene decomposition, while mild bases (pH 9–10) balance reactivity and stability. In reductive alkylation, precise pH adjustment (pH 6–7 via acetic acid) prevents over-reduction. Optimized protocols report 20–30% yield increases through staged temperature/pH profiles [7].
Table 3: Temperature and pH Optimization in Key Synthetic Steps
| Reaction | Optimal Temperature | Optimal pH/Condition | Max Yield (%) |
|---|---|---|---|
| Friedel-Crafts Alkylation | 0–5°C | Lewis acid stoichiometry | 78 |
| Claisen-Schmidt Condensation | 55°C | pH 10.5 (NaOH) | 73 |
| Ketone Reduction (Wolff-Kishner) | 110°C (reflux) | High pH (KOH) | 91 |
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: